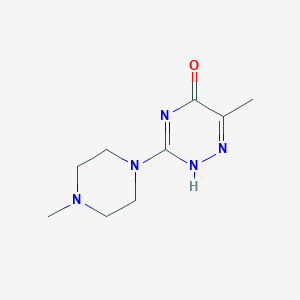![molecular formula C21H29N3O B256013 N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide](/img/structure/B256013.png)
N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide, also known as PACAP (pituitary adenylate cyclase-activating polypeptide), is a neuropeptide that plays a crucial role in various physiological processes. PACAP was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.
作用机制
N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide exerts its biological effects by binding to specific receptors on the cell surface, including PAC1, VPAC1, and VPAC2 receptors. Activation of these receptors leads to the activation of intracellular signaling pathways, including the cyclic AMP (cAMP) and phosphoinositide 3-kinase (PI3K) pathways.
Biochemical and physiological effects:
N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to have a wide range of biochemical and physiological effects, including:
- Neuroprotection: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to protect neurons from various insults, including oxidative stress, excitotoxicity, and ischemia.
- Vasodilation: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to induce vasodilation in various vascular beds, including the cerebral, coronary, and pulmonary vasculature.
- Anti-inflammatory effects: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to have anti-inflammatory effects in various models of inflammation, including acute lung injury and rheumatoid arthritis.
- Regulation of circadian rhythms: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to regulate circadian rhythms by modulating the activity of the suprachiasmatic nucleus (SCN), the master circadian clock in the brain.
实验室实验的优点和局限性
One advantage of using N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide in lab experiments is its well-characterized biological effects and receptor signaling pathways. This allows for precise and reproducible experiments. However, one limitation is the cost and availability of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide, which may limit its use in some experiments.
未来方向
There are several future directions for research on N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide, including:
- Therapeutic applications: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has shown promise as a potential therapeutic agent for various neurological and cardiovascular disorders, including stroke, traumatic brain injury, and heart failure.
- Role in aging: N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to play a role in aging and age-related diseases, including Alzheimer's disease and Parkinson's disease.
- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide and its receptors.
- Development of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide analogs: The development of N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapeutic agents.
合成方法
N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, while recombinant DNA technology involves the insertion of the N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide gene into a suitable expression vector and subsequent expression in a host organism.
科学研究应用
N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been shown to have a wide range of biological activities, including neuroprotection, vasodilation, anti-inflammatory effects, and regulation of circadian rhythms. As a result, N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide has been studied extensively in various fields of research, including neuroscience, endocrinology, and immunology.
属性
产品名称 |
N-{3-[1-(2-methyl-2-propenyl)-1H-benzimidazol-2-yl]propyl}cyclohexanecarboxamide |
|---|---|
分子式 |
C21H29N3O |
分子量 |
339.5 g/mol |
IUPAC 名称 |
N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C21H29N3O/c1-16(2)15-24-19-12-7-6-11-18(19)23-20(24)13-8-14-22-21(25)17-9-4-3-5-10-17/h6-7,11-12,17H,1,3-5,8-10,13-15H2,2H3,(H,22,25) |
InChI 键 |
WQRRBBQYFSNJIP-UHFFFAOYSA-N |
SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
规范 SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1CCCNC(=O)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-ethyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255937.png)
![2-[(2,6-Dimethoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255939.png)
![6-Methoxy-2-methyl-3-[(4-methylpiperazino)methyl]-4-quinolinol](/img/structure/B255940.png)
![5-(2-Dimethylamino-ethylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B255941.png)



![5-[(3-methoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255952.png)
![hexyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]butanoate](/img/structure/B255956.png)

